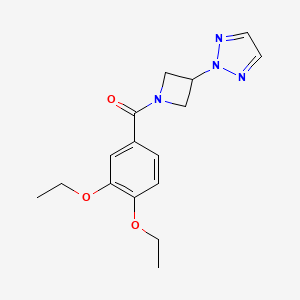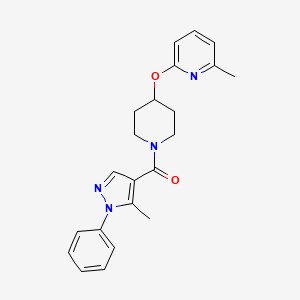
(5-méthyl-1-phényl-1H-pyrazol-4-yl)(4-((6-méthylpyridin-2-yl)oxy)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
BenchChem offers high-quality (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antileishmanienne
Les composés portant le pyrazole, tels que le (5-méthyl-1-phényl-1H-pyrazol-4-yl)(4-((6-méthylpyridin-2-yl)oxy)pipéridin-1-yl)méthanone, sont connus pour leurs divers effets pharmacologiques, notamment leurs puissantes activités antileishmaniennes . Dans une étude, un dérivé du pyrazole a montré une activité antipromastigote supérieure, qui était 174 et 2,6 fois plus active que les médicaments standards miltéfosine et amphotéricine B désoxycholate .
Activité antipaludique
La même étude a également révélé que certains dérivés du pyrazole présentaient des activités antipaludiques significatives . Deux des composés testés ont montré des effets d'inhibition contre Plasmodium berghei avec une suppression respective de 70,2 % et 90,4 % .
Potentiel antimicrobien
Certains dérivés du this compound ont montré un bon potentiel antimicrobien . Cela suggère que le this compound pourrait être exploré plus avant pour son potentiel dans le traitement de diverses infections bactériennes.
Propriétés anticancéreuses
Les dérivés de l'indole, qui sont structurellement similaires au this compound en question, ont été utilisés pour traiter le cancer . L'application des dérivés de l'indole pour le traitement des cellules cancéreuses a suscité un intérêt croissant ces dernières années .
Activité anti-inflammatoire
Les dérivés de l'indole ont également été utilisés pour traiter les maladies inflammatoires . Compte tenu de la similitude structurelle, le this compound pourrait potentiellement avoir des propriétés anti-inflammatoires similaires.
Activité antidiabétique
Les dérivés de l'indole ont été utilisés dans le traitement du diabète . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de médicaments antidiabétiques.
Activité antituberculeuse
Les dérivés de l'indole ont montré des activités antituberculeuses . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de médicaments antituberculeux.
Propriétés antioxydantes
Les dérivés de l'indole ont montré des propriétés antioxydantes . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de médicaments antioxydants.
Propriétés
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-7-6-10-21(24-16)28-19-11-13-25(14-12-19)22(27)20-15-23-26(17(20)2)18-8-4-3-5-9-18/h3-10,15,19H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKYMGINZWFEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
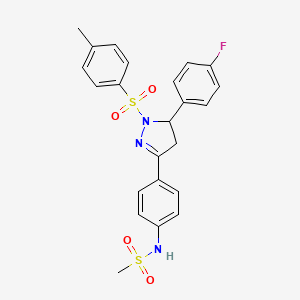
![1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B2441577.png)
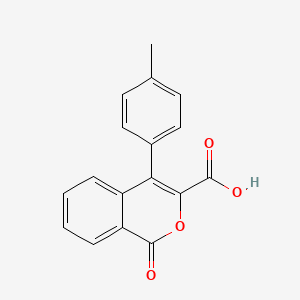
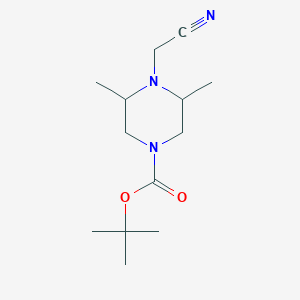
![Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2441582.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide](/img/structure/B2441583.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2441584.png)
![8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2441588.png)


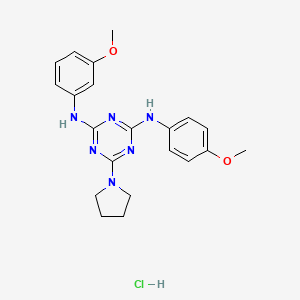
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2441595.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-enamide](/img/structure/B2441596.png)
